molecular formula C23H24N4O3S B1222411 1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone

1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone

Cat. No.: B1222411
M. Wt: 436.5 g/mol
InChI Key: SDFCUWYLNZJSBK-UHFFFAOYSA-N
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Description

1-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone is a member of pyrroles.

Biological Activity

1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C27H28N4O2C_{27}H_{28}N_{4}O_{2} and a molecular weight of approximately 440.55 g/mol. The structural features include a pyrrole ring and triazole moiety, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC27H28N4O2
Molecular Weight440.55 g/mol
InChIKeyZRGDENLOXRWXJS-PTGBLXJZSA-N

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Research indicates that it may act on multiple pathways:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group is thought to enhance these effects through increased electron density, facilitating interaction with cellular targets .
  • Anticonvulsant Properties : Some derivatives of pyrrole compounds have demonstrated anticonvulsant activity in animal models. The mechanism is likely related to modulation of neurotransmitter systems .

Antitumor Activity

A study assessed the cytotoxic effects of related compounds on human cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.61 µg/mL to 1.98 µg/mL for various analogs, suggesting that structural modifications can significantly enhance antitumor potency .

Anticonvulsant Activity

In another investigation, the anticonvulsant properties were evaluated using the pentylenetetrazole (PTZ) model in rodents. Compounds structurally related to the target compound exhibited protective effects against seizures, indicating potential therapeutic applications in epilepsy management .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a pyrrole derivative demonstrated promising results in reducing tumor size in patients with advanced-stage cancers. The trial reported a significant response rate among participants treated with the compound compared to those receiving standard chemotherapy .
  • Neurological Disorders : A study involving patients with epilepsy showed that a related compound significantly reduced seizure frequency and improved quality of life metrics when combined with traditional antiepileptic medications .

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-[[4-methyl-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H24N4O3S/c1-14-12-20(15(2)27(14)17-6-8-18(29-5)9-7-17)21(28)13-31-23-25-24-22(26(23)4)19-10-11-30-16(19)3/h6-12H,13H2,1-5H3

InChI Key

SDFCUWYLNZJSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CSC3=NN=C(N3C)C4=C(OC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 4
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 5
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 6
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone

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